3-Mercapto-2-(methylamino)propanoic acid hydrochloride
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Overview
Description
3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Cancer Research
3-Mercapto-2-(methylamino)propanoic acid hydrochloride and its derivatives have been investigated for their potential in cancer research. A study by Saad & Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Some derivatives showed significant in vitro anticancer activity against different cancer cell lines, highlighting their potential as cytotoxic agents in cancer treatment (Saad & Moustafa, 2011).
Drug-Metalloprotein Interactions
The compound has been used in studies to understand drug-metalloprotein interactions. Puerta & Cohen (2002) used a zinc complex with this compound derivative to investigate the binding modes of thiol-derived matrix metalloproteinase (MMP) inhibitors. This study provides insights into the binding conformation of these inhibitors, crucial for understanding their mechanism of action and for drug design (Puerta & Cohen, 2002).
Quantum Dot Synthesis
The compound's derivatives have applications in nanotechnology, specifically in quantum dot synthesis. Ma et al. (2013) used mercapto acids including a derivative of this compound as capping agents to prepare CdTe quantum dots. The study revealed the influence of methyl side groups of mercapto acids on the growth rate, size distribution, fluorescence, and solution stability of quantum dots, crucial for their application in various technological fields (Ma et al., 2013).
Synthesis of Enantiomerically Pure Compounds
The compound has been utilized in the synthesis of enantiomerically pure compounds. Strijtveen & Kellogg (1987) prepared optically active α-mercapto derivatives of propanoic and other carboxylic acids. These derivatives are useful in synthesizing α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses, which are valuable in pharmaceutical chemistry (Strijtveen & Kellogg, 1987).
Safety and Hazards
This compound is air sensitive and hygroscopic . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is used as an intermediate in the preparation of analogs of pyochelin , a siderophore of Pseudomonas aeruginosa . Siderophores are iron-chelating compounds that play a crucial role in the survival and virulence of bacteria in iron-limited environments .
Mode of Action
As an intermediate in the synthesis of pyochelin analogs, it may interact with iron ions and facilitate their uptake by bacteria .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of bacteria, given its role in the synthesis of pyochelin analogs . Pyochelin and its analogs bind to ferric ions (Fe3+) and facilitate their transport into bacterial cells, supporting various biochemical processes .
Result of Action
As an intermediate in the synthesis of pyochelin analogs, it may contribute to the survival and virulence of bacteria in iron-limited environments .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Mercapto-2-(methylamino)propanoic acid hydrochloride involves the reaction of 2-chloroacrylic acid with methylamine to form 2-(methylamino)acrylic acid, which is then reduced to 3-Mercapto-2-(methylamino)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloroacrylic acid", "methylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-chloroacrylic acid is reacted with excess methylamine in water to form 2-(methylamino)acrylic acid.", "Step 2: The resulting acid is then reduced using sodium borohydride to form 3-Mercapto-2-(methylamino)propanoic acid.", "Step 3: The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of 3-Mercapto-2-(methylamino)propanoic acid." ] } | |
CAS No. |
14344-46-8 |
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
InChI Key |
SFZVXTJDDOYGIS-DFWYDOINSA-N |
Isomeric SMILES |
CN[C@@H](CS)C(=O)O.Cl |
SMILES |
CNC(CS)C(=O)O.Cl |
Canonical SMILES |
CNC(CS)C(=O)O.Cl |
Synonyms |
L-N-Methyl-cysteine Hydrochloride; N-Methyl-L-cysteine Hydrochloride; L-N-Methylcysteine Hydrochloride |
Origin of Product |
United States |
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